5-Fluoroisoquinolin-4-amine
CAS No.:
Cat. No.: VC16803961
Molecular Formula: C9H7FN2
Molecular Weight: 162.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7FN2 |
|---|---|
| Molecular Weight | 162.16 g/mol |
| IUPAC Name | 5-fluoroisoquinolin-4-amine |
| Standard InChI | InChI=1S/C9H7FN2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H,11H2 |
| Standard InChI Key | LLNRWNSMNUQZFJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CN=CC(=C2C(=C1)F)N |
Introduction
5-Fluoroisoquinolin-4-amine is an organic compound belonging to the class of fluorinated heterocycles. It features a unique isoquinoline backbone with a fluorine atom at the 5-position and an amino group at the 4-position. The molecular formula is , and its molecular weight is 162.16 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design .
Synthesis Pathways
Several methods have been reported for synthesizing 5-Fluoroisoquinolin-4-amine:
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Electrophilic Fluorination: Fluorination of isoquinoline derivatives at the 5-position using selective reagents.
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Amination Reactions: Introduction of the amino group at the 4-position through nucleophilic substitution or reductive amination.
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Cyclization Strategies: Construction of the isoquinoline ring system followed by functionalization at specific positions .
These methods are designed to optimize yield, purity, and regioselectivity, ensuring scalability for industrial applications.
Pharmacological Potential
5-Fluoroisoquinolin-4-amine has shown promise in various preclinical studies:
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Antimicrobial Activity: Exhibits inhibitory effects against bacterial strains such as Mycobacterium smegmatis and fungal pathogens like Candida albicans.
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Antitumor Activity: Fluorinated derivatives are known to enhance bioavailability and selectivity in cancer therapies .
Mechanism of Action
The compound's biological activity is attributed to:
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Increased binding affinity to enzyme targets due to fluorine substitution.
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Enhanced metabolic stability, reducing degradation by enzymes.
Applications in Medicinal Chemistry
5-Fluoroisoquinolin-4-amine serves as a valuable scaffold for designing drugs with improved pharmacokinetics and pharmacodynamics:
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Anticancer Agents: Fluorinated isoquinolines are being explored for their ability to inhibit tumor growth.
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Antimicrobial Drugs: Potential use against resistant bacterial strains.
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Lead Optimization: Acts as a starting point for synthesizing derivatives with tailored properties .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Aminoisoquinoline | Lacks fluorine; amino group at position 4 | Studied for antitumor activity |
| 5-Chloroisoquinolin-4-amine | Chlorine instead of fluorine | Different halogen affects reactivity |
| Isoquinoline | Parent structure without substitutions | Serves as a base for many derivatives |
The presence of fluorine in 5-Fluoroisoquinolin-4-amine enhances its pharmacological profile compared to non-fluorinated analogs .
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